2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-9-4-2-3-8(5-9)10-7-13-11(6-12)15-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQKSUGLWHWEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260584 | |
| Record name | 2-(Chloromethyl)-5-(3-methoxyphenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094226-46-6 | |
| Record name | 2-(Chloromethyl)-5-(3-methoxyphenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094226-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(3-methoxyphenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the current understanding of its biological activity, mechanisms of action, and comparative efficacy against similar compounds.
The compound features a chloromethyl group and a methoxy-substituted phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymes : Inhibition of specific enzymes related to cancer cell proliferation.
- Receptors : Modulation of receptor activity that influences cellular signaling pathways.
- DNA : Potential intercalation into DNA, leading to disruption of replication in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated notable cytotoxicity with IC50 values ranging from 15 to 30 μM against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines .
- Mechanism : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activities:
- In vitro Studies : It exhibited significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
- Comparative Efficacy : When compared to similar oxazole derivatives, this compound demonstrated superior activity due to the synergistic effects of its chloromethyl and methoxy groups .
Case Studies
- Cytotoxicity in Cancer Cell Lines :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
A comparative analysis reveals distinct differences in biological activities among related compounds:
| Compound | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | Chloromethyl & Methoxy | 15-30 | Anticancer & Antimicrobial |
| 5-(3-chloro-5-methoxyphenyl)-1,3-oxazole | Lacks Chloromethyl | >50 | Lower Activity |
| 5-(3-chloro-5-methoxyphenyl)-2-methyl-1,3-oxazole | Methyl instead of Chloromethyl | 40 | Moderate Activity |
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that oxazole derivatives, including 2-(chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole, exhibit notable antimicrobial activity. A study highlighted the synthesis of various oxazole derivatives and their evaluation against several bacterial strains:
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| This compound | 6.25 | 1.56 |
| Reference Drug (Ciprofloxacin) | 0.78 | 0.39 |
The results indicate that this compound has a promising antibacterial profile, particularly against resistant strains such as MRSA .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. A comparative study of various oxazole derivatives showed that certain modifications enhance their efficacy against cancer cell lines:
| Compound | IC₅₀ (µM) against PC-3 | IC₅₀ (µM) against A431 |
|---|---|---|
| This compound | 0.0047 | 0.0076 |
| Reference Drug (5-Fluorouracil) | 0.016 | 0.018 |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .
Synthetic Approaches
The synthesis of this compound typically involves cyclocondensation reactions using appropriate precursors. The following synthetic pathway is commonly employed:
- Starting Materials : Appropriate phenolic and chloromethyl precursors.
- Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent.
- Purification : The product is purified using recrystallization or chromatography techniques.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of oxazole derivatives including this compound and tested their antimicrobial activity against various pathogens:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans.
- Findings : The compound exhibited significant antibacterial activity with lower MIC values compared to traditional antibiotics.
Case Study 2: Antitumor Activity
Another study focused on evaluating the antitumor effects of this compound on human prostate cancer cells (PC-3). The results indicated:
- Methodology : Cell viability assays were performed using different concentrations of the compound.
- Results : The compound showed a dose-dependent decrease in cell viability with an IC₅₀ value significantly lower than that of standard chemotherapeutic agents.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Position and Bioactivity :
- The position of the chloromethyl group (e.g., 2- vs. 4-) significantly alters molecular geometry and reactivity. For instance, 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is optimized for electrophilic substitution reactions due to the chloromethyl group’s proximity to the nitrogen atom .
- 5-Aryl substituents influence biological activity. For example, 5-(4-bromophenyl)-1,3-oxazole derivatives exhibit aromatase inhibition, suggesting that electron-withdrawing groups enhance enzyme binding .
Synthetic Utility :
- Chloromethyl groups enable nucleophilic displacement reactions, making these compounds versatile intermediates. For example, 2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is used to generate libraries of bioactive molecules .
Preparation Methods
Starting Materials and Key Intermediates
β-Keto Esters and Oximes: Preparation often begins with β-keto esters, which are converted to oximes by nitrosation. Subsequent hydrogenolysis under acidic conditions yields primary amines.
Acylation and Cyclization: The primary amines are acylated with acid chlorides corresponding to the desired aryl substituent (e.g., 3-methoxyphenyl) and cyclized using phosphorus oxychloride (POCl3) to form the oxazole ring.
Alcohol Reduction and Chlorination: Ester groups can be reduced to alcohols using lithium borohydride, followed by chlorination with thionyl chloride (SOCl2) to introduce the chloromethyl group at the 2-position of the oxazole ring.
Representative Synthetic Sequence
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitrosation of β-keto ester to oxime | NaNO2, AcOH | - | Formation of oxime intermediate |
| 2 | Hydrogenolysis of oxime to primary amine | Pd/C, HCl-EtOH | - | Acidic conditions for amine formation |
| 3 | Acylation of amine with 3-methoxybenzoyl chloride | TEA, DCM | 67-78% (3 steps) | Introduces 3-methoxyphenyl substituent |
| 4 | Cyclization to oxazole ring | POCl3, CHCl3 | 63-90% | Formation of 1,3-oxazole core |
| 5 | Reduction of ester to alcohol | LiBH4, THF | 50-87% | Prepares for chlorination |
| 6 | Chlorination of alcohol to chloromethyl | SOCl2, CHCl3 | 18-89% (2 steps) | Introduces chloromethyl group |
This sequence is adapted from medicinal chemistry syntheses of oxazole derivatives bearing chloromethyl and aryl groups.
Reaction Conditions and Optimization
Cyclization: Phosphorus oxychloride (POCl3) is a key reagent for dehydrative cyclization, promoting oxazole ring closure with moderate to high yields. Reaction times can extend up to 48 hours under reflux conditions for complete conversion.
Temperature Control: Maintaining moderate temperatures (25-45°C) during certain steps, such as oxazole formation, helps to improve selectivity and yield while minimizing side reactions.
Solvent Choice: Common solvents include chloroform (CHCl3) for cyclization and dichloromethane (DCM) for acylation steps. Tetrahydrofuran (THF) is used for reductions with lithium borohydride.
Purification: Products are typically purified by standard chromatographic techniques to isolate the desired oxazole derivative with high purity.
Alternative and Green Synthetic Approaches
Recent advances emphasize greener and more sustainable methods for oxazole synthesis, including:
Ultrasound-Assisted Synthesis: Ultrasound irradiation can accelerate oxazole formation, reducing reaction times and improving yields.
Use of Deep Eutectic Solvents: These solvents provide environmentally benign media for oxazole synthesis, enhancing reaction efficiency and reducing hazardous waste.
Magnetic Nanoparticles Catalysis: Ferric oxide magnetic nanoparticles have been employed as catalysts for oxazole synthesis, allowing easy catalyst recovery and reuse.
While these green methods have been demonstrated for various oxazole derivatives, their direct application to this compound synthesis requires further exploration.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | Acylamino ketones, POCl3 | Reflux, 48 h | Established method for 2,5-disubstituted oxazoles | Moderate yields, harsh conditions |
| Acylation + Cyclization | Acid chlorides, POCl3 | Room temp to reflux | Versatile for aryl substitutions | Requires multiple steps |
| Reduction + Chlorination | LiBH4, SOCl2 | THF, CHCl3 | Introduces chloromethyl group | Chlorination yields variable |
| Ultrasound-Assisted | Ultrasound, deep eutectic solvents | Mild conditions | Eco-friendly, faster reactions | Less established for this compound |
| Nanoparticle Catalysis | Fe3O4 MNPs | Mild, recyclable catalyst | Green, reusable catalyst | Requires catalyst preparation |
Research Findings and Practical Considerations
The chloromethyl substitution is typically introduced post-oxazole ring formation to avoid side reactions during cyclization.
The 3-methoxyphenyl group is introduced via acylation of the amine precursor, enabling structural diversity.
Phosphorus oxychloride is a critical reagent for oxazole ring closure but requires careful handling due to its corrosive nature.
Yields vary depending on the substituents and reaction conditions, with optimization necessary for scale-up.
Green chemistry approaches are promising but require adaptation for specific substrates like this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Chloromethyl)-5-(3-methoxyphenyl)-1,3-oxazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of 3-methoxyphenyl-substituted oxazole precursors followed by chloromethylation. Chloromethylating agents (e.g., chloromethyl methyl ether) are used with Lewis acid catalysts (ZnCl₂ or AlCl₃) in polar aprotic solvents (e.g., dichloromethane) at 60–80°C. Key factors include:
- Precursor purity : Impurities in the oxazole intermediate reduce yield.
- Catalyst loading : Optimal ZnCl₂ ratios (1.2–1.5 eq) minimize side reactions.
- Reaction time : Extended durations (>12 hours) risk hydrolysis of the chloromethyl group.
Typical yields range from 40–70%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm). Chloromethyl protons appear as a singlet at δ 4.5–4.7 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups).
- IR Spectroscopy : Detect C–O–C stretching (1,250–1,050 cm⁻¹) and C=N vibrations (1,600–1,500 cm⁻¹).
- X-ray crystallography (if applicable): Resolve spatial arrangement of the oxazole ring and substituents .
Advanced Research Questions
Q. How does the substitution pattern on the oxazole ring influence biological activity, and what structural modifications enhance target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| 5-(3-Methoxyphenyl) | Electron-donating groups (e.g., –OCH₃) enhance π-π stacking with aromatic enzyme pockets (e.g., cytochrome P450). | Increased binding affinity |
| 2-(Chloromethyl) | Electrophilic Cl enables nucleophilic substitution (e.g., with thiols in enzyme active sites). | Covalent inhibition potential |
- Suggested Modifications :
- Replace –OCH₃ with –CF₃ to improve metabolic stability.
- Introduce hydrophilic groups (e.g., –NH₂) at position 4 to enhance solubility without compromising reactivity .
Q. What computational strategies predict binding interactions between this compound and viral proteases, and how can they guide inhibitor design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses against targets (e.g., SARS-CoV-2 Mpro). Key interactions:
- Chloromethyl group forms halogen bonds with catalytic Cys145 (distance: 3.2–3.5 Å).
- 3-Methoxyphenyl engages in π-stacking with His41.
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification (e.g., –Cl → –Br increases ΔG by ~1.2 kcal/mol).
- Validation : Correlate docking scores with IC50 values from enzymatic assays .
Q. How can contradictory reports on antimicrobial efficacy of oxazole derivatives be resolved through experimental design?
- Methodological Answer :
- Controlled Variables :
- Test organisms : Standardize strains (e.g., S. aureus ATCC 25923) to minimize variability.
- Assay conditions : Use consistent Mueller-Hinton broth pH (7.2–7.4) and inoculum size (1×10⁵ CFU/mL).
- Mechanistic Studies :
- Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects.
- Combine with transcriptomics to identify upregulated resistance genes (e.g., mecA in MRSA).
- Data Normalization : Report MIC values relative to positive controls (e.g., ciprofloxacin) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for oxazole derivatives while others show low toxicity, and how can this be addressed?
- Methodological Answer :
- Source of Discrepancy :
- Cell line variability : HepG2 (liver) cells may metabolize compounds more rapidly than HEK293 (kidney).
- Assay interference : Chloromethyl groups can react with MTT assay reagents, generating false signals.
- Resolution Strategies :
- Use multiple cytotoxicity assays (e.g., CCK-8, LDH release).
- Conduct pharmacokinetic studies (e.g., plasma protein binding, hepatic microsomal stability) .
Experimental Optimization
Q. What strategies improve the regioselectivity of chloromethylation in oxazole synthesis?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at position 4 to steer chloromethylation to position 2.
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to enhance electrophilic substitution.
- Solvent Effects : Use low-polarity solvents (e.g., toluene) to reduce competing hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
